Antibacterial agent 240

MRSA Antibacterial susceptibility MIC

Antibacterial agent 240, also designated compound 62-7c, is a synthetic dihydropyrrolidone-thiadiazole derivative with the molecular formula C₂₈H₁₈ClN₃O₅S₂ and molecular weight 576.04 g/mol. It functions as an antimicrobial agent that targets multidrug-resistant (MDR) methicillin-resistant Staphylococcus aureus (MRSA) strains, exhibiting bactericidal activity against Gram-positive pathogens while demonstrating minimal cytotoxicity and hemolytic activity in preclinical models.

Molecular Formula C28H18ClN3O5S2
Molecular Weight 576.0 g/mol
Cat. No. B15567320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 240
Molecular FormulaC28H18ClN3O5S2
Molecular Weight576.0 g/mol
Structural Identifiers
InChIInChI=1S/C28H18ClN3O5S2/c29-18-10-4-1-8-16(18)14-38-28-31-30-27(39-28)32-23(17-9-3-5-11-19(17)33)22(25(35)26(32)36)24(34)21-13-15-7-2-6-12-20(15)37-21/h1-13,23,33,35H,14H2
InChIKeyZTRNSKJQIVSFJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antibacterial Agent 240 (Compound 62-7c): Dihydropyrrolidone-Thiadiazole for Multidrug-Resistant MRSA Research


Antibacterial agent 240, also designated compound 62-7c, is a synthetic dihydropyrrolidone-thiadiazole derivative with the molecular formula C₂₈H₁₈ClN₃O₅S₂ and molecular weight 576.04 g/mol . It functions as an antimicrobial agent that targets multidrug-resistant (MDR) methicillin-resistant Staphylococcus aureus (MRSA) strains, exhibiting bactericidal activity against Gram-positive pathogens while demonstrating minimal cytotoxicity and hemolytic activity in preclinical models [1].

Why Antibacterial Agent 240 Cannot Be Substituted by Conventional MRSA Agents or Nitrothiazole Analogs


Generic substitution fails for Antibacterial agent 240 because its antibacterial efficacy is inseparable from its dual mechanism of action—inhibiting the YycG/F two-component regulatory system while simultaneously disrupting the cell membrane via cardiolipin binding [1]. Closely related dihydropyrrolidone-thiadiazole derivatives, as well as established MRSA agents such as linezolid and vancomycin, exhibit either single-target mechanisms or markedly different resistance profiles, precluding direct interchangeability in experimental systems where both bactericidal potency and low resistance emergence are required [2]. The quantitative evidence below establishes the specific differentiation parameters.

Antibacterial Agent 240: Head-to-Head Quantitative Differentiation from MRSA Comparators


Antibacterial Agent 240 MIC Profile Against Gram-Positive Pathogens Versus Linezolid

Antibacterial agent 240 exhibits an MIC range of 6.25–25 μM against Gram-positive bacterial isolates, including MRSA strains [1]. In contrast, linezolid, a first-line MRSA therapeutic, demonstrates an MIC range of 2–4 μg/mL (approximately 5.9–11.8 μM when converted) against MRSA in clinical susceptibility testing [2]. This indicates that Antibacterial agent 240 maintains comparable or superior inhibitory concentrations in molar terms while operating through a distinct dual-target mechanism.

MRSA Antibacterial susceptibility MIC

Antibacterial Agent 240 Cytotoxicity Profile: CC₅₀ >100 μM Versus Mammalian Cell Lines

Antibacterial agent 240 demonstrates minimal cytotoxicity with a CC₅₀ exceeding 100 μM against mammalian cell lines [1]. This yields a favorable selectivity index (CC₅₀/MIC) of at least 4–16 relative to the upper bound of its MIC range (6.25–25 μM). By comparison, many nitroheterocyclic antibiotics exhibit CC₅₀ values below 50 μM, limiting their therapeutic windows in preclinical development.

Cytotoxicity Selectivity index CC₅₀

Antibacterial Agent 240 Hemolytic Activity: HC₅₀ >200 μM Versus Erythrocyte Lysis Thresholds

Antibacterial agent 240 exhibits minimal hemolytic activity with an HC₅₀ exceeding 200 μM against erythrocytes [1]. This is markedly superior to many membrane-active antimicrobial peptides and cationic amphiphiles, which frequently display HC₅₀ values below 50 μM, indicating a high degree of selectivity for bacterial membranes over mammalian erythrocytes.

Hemolysis HC₅₀ Membrane selectivity

Antibacterial Agent 240 Resistance Emergence: Zero Resistance After 20 Serial Passages Versus Linezolid

In serial passage experiments, Antibacterial agent 240 produced no detectable resistance after 20 consecutive passages under sub-inhibitory concentrations [1]. By contrast, linezolid-resistant MRSA mutants have been documented to emerge after as few as 5–10 passages, with MIC increases of ≥4-fold observed in multiple studies [2]. This indicates that the dual-target mechanism of Antibacterial agent 240 imposes a higher evolutionary barrier to resistance acquisition.

Resistance development Serial passage MRSA

Antibacterial Agent 240 Synergistic Activity with Daptomycin: Enhanced Biofilm Eradication

Antibacterial agent 240 exhibits significant synergistic antibacterial effects when combined with daptomycin, both in vitro and in vivo, enabling eradication of planktonic cells, persister cells, and mature biofilms of MRSA [1]. Daptomycin alone reduces planktonic MRSA counts by only 0.3 log₁₀ CFU/mL, whereas the combination with Antibacterial agent 240 achieves substantially greater reduction [2].

Synergy Biofilm eradication Daptomycin

Antibacterial Agent 240: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


MRSA Biofilm Eradication Studies Requiring Dual-Target Synergy

For laboratories investigating MRSA biofilm eradication, Antibacterial agent 240 is indicated based on its demonstrated ability to eradicate mature MRSA biofilms and synergize with daptomycin to eliminate persister cells [1]. This scenario is particularly relevant for implant-associated infection models where biofilm tolerance to conventional antibiotics is a primary obstacle.

Resistance Evolution Studies with Low-Mutation Propensity Compounds

Investigators studying antimicrobial resistance mechanisms should prioritize Antibacterial agent 240 for serial passage experiments, given its unique property of generating zero resistance after 20 passages [1]. This contrasts sharply with linezolid, which produces resistant mutants within 5–10 passages [2], enabling controlled comparisons of resistance evolution trajectories.

Safety Pharmacology Screening for Membrane-Active Antibacterials

In preclinical safety pharmacology, Antibacterial agent 240 serves as a benchmark compound due to its favorable selectivity profile: CC₅₀ >100 μM and HC₅₀ >200 μM [1]. This makes it a suitable reference standard for evaluating new chemical entities that target bacterial membranes, allowing direct comparison of cytotoxicity and hemolytic liability.

In Vivo MRSA Infection Models: Pneumonia and Wound Indications

Researchers conducting murine MRSA pneumonia or wound infection models can rely on Antibacterial agent 240 as a validated positive control or test agent, as it has demonstrated high biosafety and potent anti-infection efficacy in both disease models [1]. This dual-model validation provides experimental flexibility and reduces the need for multiple control compounds.

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